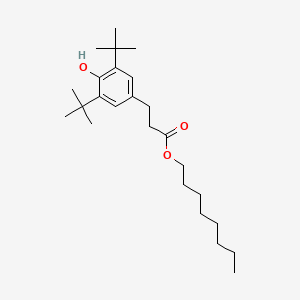

Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate

Description

Properties

IUPAC Name |

octyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O3/c1-8-9-10-11-12-13-16-28-22(26)15-14-19-17-20(24(2,3)4)23(27)21(18-19)25(5,6)7/h17-18,27H,8-16H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXCGWWYIDZIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60273995 | |

| Record name | Octyl beta-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60273995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

125643-61-0, 13417-12-4 | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octyl beta-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60273995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate

Foreword: The Enduring Significance of Hindered Phenolic Antioxidants

In the realm of materials science and specialty chemicals, the battle against oxidative degradation is perpetual. Polymers, lubricants, and organic substrates are under constant assault from atmospheric oxygen, heat, and light, leading to a loss of mechanical integrity, discoloration, and ultimately, failure. Hindered phenolic antioxidants are a cornerstone of stabilization technology, prized for their ability to scavenge the free radicals that propagate these damaging oxidative chain reactions.[1][2] Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, also known by trade names such as Antioxidant 1135, is a particularly effective liquid hindered phenolic antioxidant.[1][3] Its molecular structure, featuring bulky tert-butyl groups flanking a hydroxyl group on a phenyl ring, provides the steric hindrance necessary for potent radical scavenging, while the octyl ester tail ensures excellent compatibility and low volatility in a variety of organic media.[4] This guide provides a detailed exploration of the synthesis of this crucial industrial chemical, intended for researchers, process chemists, and professionals in the field of drug and materials development.

Strategic Synthesis: A Two-Stage Approach

The most industrially viable and efficient synthesis of this compound is a two-stage process. This strategy begins with the formation of a key intermediate, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, via a Michael addition. This is followed by a transesterification reaction where the methyl group is exchanged for the desired octyl chain. This modular approach allows for high-purity production of the intermediate, which can then be diversified to produce a range of alkyl esters if desired.

Caption: Overall two-step synthesis strategy.

Part 1: Synthesis of the Key Intermediate: Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

The initial and critical step is the conjugate addition of 2,6-di-tert-butylphenol to methyl acrylate. This Michael reaction is typically base-catalyzed, with the phenoxide ion acting as the nucleophile.

Reaction Mechanism: A Base-Catalyzed Conjugate Addition

The reaction is initiated by a base that deprotonates the hydroxyl group of the sterically hindered 2,6-di-tert-butylphenol, forming a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electron-deficient β-carbon of methyl acrylate. The resulting enolate intermediate is then protonated to yield the final product. The choice of catalyst is crucial for achieving high yields and minimizing side reactions. While alkali metal phenoxides are effective, alternative catalytic systems have been developed for improved efficiency.[5][6]

Caption: General workflow for the transesterification step.

Experimental Protocol: Base-Catalyzed Transesterification

This is a generalized protocol for a base-catalyzed transesterification.

Materials:

-

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

-

Octanol (excess)

-

Sodium methoxide (catalyst)

-

Toluene (optional solvent)

-

Dilute acid for neutralization (e.g., acetic acid)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Reaction vessel with reflux condenser and distillation head

Procedure:

-

Charge the reaction vessel with the methyl ester intermediate, a significant excess of octanol (e.g., 5-10 molar equivalents), and a catalytic amount of sodium methoxide (e.g., 0.05 equivalents). Toluene can be used as a solvent if necessary.

-

Heat the mixture to reflux. The methanol byproduct will begin to distill off.

-

Continue the reaction, monitoring the removal of methanol, until the reaction is complete as determined by TLC or GC analysis.

-

Cool the reaction mixture and neutralize the catalyst with a dilute acid like acetic acid.

-

Wash the organic phase with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove excess octanol and solvent.

-

The crude product, a colorless to pale yellow liquid, can be further purified by vacuum distillation or column chromatography if necessary. [7]

Product Characterization and Quality Control

The final product, this compound, is a colorless to slightly yellow liquid. [7]Its identity and purity should be confirmed using standard analytical techniques.

| Property | Value | Source |

| CAS Number | 125643-61-0 | |

| Molecular Formula | C25H42O3 | [7] |

| Molecular Weight | 390.6 g/mol | [8] |

| Appearance | Colorless to pale yellow liquid | [7][9] |

| Purity | Typically ≥98% | [9][10] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two tert-butyl groups (a singlet around 1.4 ppm), the aromatic protons (a singlet around 7.0 ppm), the methylene protons of the propionate chain (two triplets around 2.5-2.9 ppm), the methylene protons of the octyl chain adjacent to the ester oxygen (a triplet around 4.1 ppm), and the remaining protons of the octyl chain (multiplets between 0.8 and 1.7 ppm). The phenolic hydroxyl proton will appear as a singlet, with its chemical shift dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbons of the tert-butyl groups, the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the propionate and octyl chains.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the phenolic hydroxyl group (around 3650 cm⁻¹), C-H stretching bands for the alkyl groups (around 2850-2960 cm⁻¹), and a strong C=O stretching band for the ester carbonyl group (around 1735 cm⁻¹).

Conclusion and Future Perspectives

The synthesis of this compound via a two-step pathway of Michael addition followed by transesterification is a robust and efficient method for producing this valuable liquid antioxidant. The protocols outlined in this guide provide a solid foundation for laboratory-scale synthesis and can be adapted for process optimization and scale-up. Future research may focus on the development of more sustainable catalytic systems, such as heterogeneous catalysts, to simplify purification and minimize waste, further enhancing the green chemistry profile of this important industrial chemical.

References

-

Synthesis and characterization of poly(antioxidant β-amino esters) for controlled release of polyphenolic antioxidants. PubMed. Available at: [Link]

-

Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. ResearchGate. Available at: [Link]

-

Synthesis, characterisation, and performance evaluation of tri-armed phenolic antioxidants. CentAUR. Available at: [Link]

-

alkylation of 2,6-di-tert-butylphenol with methyl acrylate catalyzed by potassium 2,6. SciSpace. Available at: [Link]

-

MECHANISM OF CATALYTIC ALKYLATION OF 2,6-DI-TERT-BUTYLPHENOL BY METHYL ACRYLATE. SciSpace. Available at: [Link]

-

The Role of Antioxidant 1135 in Polymer Thermal Stabilization. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Transesterification. Wikipedia. Available at: [Link]

-

Antioxidant BX AO 1135 L135, CAS# 125643-61-0 Mfg. Baoxu Chem. Available at: [Link]

-

This compound CAS No. 125643-61-0. Tintoll. Available at: [Link]

-

Transesterification. Master Organic Chemistry. Available at: [Link]

-

Base-catalyzed selective esterification of alcohols with unactivated esters. RSC Publishing. Available at: [Link]

-

This compound. Wuhan Rison Trading Co.,Ltd. Available at: [Link]

-

Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. NIH. Available at: [Link]

-

Michael Addition Reaction Under Green Chemistry. IJSDR. Available at: [Link]

-

Synthesis of N-(3,5-di-tert-butyl-4-hydroxyphenyl)carbamic acid octyl ester.. PrepChem.com. Available at: [Link]

-

Transesterification of Esters with Alcohols Catalyzed by 5. ResearchGate. Available at: [Link]

-

Alkylation of 2,6-di- tert -butylphenol with methyl acrylate catalyzed by potassium 2,6-di- tert -butylphenoxide. ResearchGate. Available at: [Link]

-

Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Wiley Online Library. Available at: [Link]

-

Inert Reassessment - Octadecyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate (CAS Reg. No. 2082. EPA. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS No. 125643-61-0 | Tintoll [uvabsorber.com]

- 3. additivesforpolymer.com [additivesforpolymer.com]

- 4. CAS # 125643-61-0, this compound, 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoic acid C7-9-branched alkyl esters, Antioxidant 1135, Evernox 1135 - chemBlink [chemblink.com]

- 5. scispace.com [scispace.com]

- 6. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. AARON CHEMICALS LLC this compound | | Fisher Scientific [fishersci.com]

- 9. 125643-61-0|this compound|Wuhan Rison Trading Co.,Ltd [risonchem.com]

- 10. 125643-61-0 Cas No. | Octyl-3,5-di-tert-butyl-4-hydroxyhydrocinnamate | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Physicochemical Properties of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS 2082-79-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, commonly known by its CAS number 2082-79-3 and trade names such as Irganox 1076, is a sterically hindered phenolic antioxidant.[1] This high molecular weight, non-discoloring stabilizer is integral to a multitude of industrial applications, primarily in the protection of organic substrates against thermo-oxidative degradation.[1] Its utility spans across plastics, synthetic fibers, elastomers, and adhesives, where it ensures the longevity and stability of the materials.[1] For researchers and professionals in drug development, understanding the physicochemical properties of such molecules is paramount for formulation, stability testing, and ensuring the integrity of pharmaceutical products and packaging. This guide provides a comprehensive analysis of the core physicochemical attributes of CAS 2082-79-3, supported by experimental protocols and mechanistic insights.

Core Physicochemical Properties

The efficacy and application of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate are dictated by its unique molecular structure and resultant physical and chemical characteristics.

Identification and Structure

dot graph "Chemical_Structure" { graph [rankdir="TB", size="6,4", maxwidth="760px"]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

}

Chemical structure of CAS 2082-79-3

| Property | Value |

| IUPAC Name | octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate |

| Synonyms | Antioxidant 1076, Irganox 1076, Stearyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate |

| Molecular Formula | C₃₅H₆₂O₃ |

| Molecular Weight | 530.86 g/mol |

Physical State and Appearance

At ambient temperature, CAS 2082-79-3 presents as a white to off-white crystalline powder. It is generally odorless and non-staining, which is a critical attribute for its application in consumer products and packaging.

Thermal Properties

The thermal stability of this antioxidant is a key feature for its use in high-temperature processing of polymers.

| Property | Value |

| Melting Point | 50-55 °C |

| Boiling Point | 568.1 °C at 760 mmHg (Predicted) |

| Flash Point | >230 °F |

Note: The boiling point is a predicted value due to the high molecular weight and low volatility of the compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis of the pure compound typically shows a single-step degradation profile at elevated temperatures under an inert atmosphere, indicating its high thermal stability. The onset of decomposition is generally observed above 250°C, making it suitable for melt processing of most common polymers. In an oxidative atmosphere, the degradation may occur at a slightly lower temperature.

Solubility Profile

The solubility of CAS 2082-79-3 is a critical parameter for its incorporation into various matrices and for understanding its environmental fate.

| Solvent | Solubility ( g/100g solution at 20°C) |

| Water | <0.01 |

| Acetone | 19 |

| Benzene | 57 |

| Chloroform | 57 |

| Cyclohexane | 40 |

| Ethanol | 1.5 |

| Ethyl Acetate | 38 |

| n-Hexane | 32 |

| Methanol | 0.6 |

| Toluene | 50 |

The compound is practically insoluble in water but shows good solubility in a range of organic solvents, which facilitates its use in solvent-based applications and extraction for analytical purposes.

Stability

Hydrolytic Stability

CAS 2082-79-3 contains an ester linkage, making it susceptible to hydrolysis under certain conditions. However, it is considered to be relatively stable. Estimated hydrolysis half-lives are greater than 7 years at pH 7 and 264 days at pH 8.[2][3] This indicates that hydrolysis is not a significant degradation pathway under normal environmental conditions.

Photostability

While stable to light, prolonged exposure to UV radiation can lead to degradation. Therefore, it is often used in combination with UV stabilizers for outdoor applications.

Mechanism of Action: Free Radical Scavenging

The antioxidant activity of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate stems from its identity as a sterically hindered phenol. The bulky tert-butyl groups adjacent to the hydroxyl group play a crucial role in its function.

dot graph "Antioxidant_Mechanism" { graph [rankdir="LR", size="7.6, 4", maxwidth="760px", label="Mechanism of Free Radical Scavenging", labelloc="t", fontcolor="#202124"]; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];

}

Free radical scavenging by a hindered phenol.

The mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical (R•), thereby neutralizing it. This process generates a phenoxy radical. The steric hindrance provided by the tert-butyl groups makes this phenoxy radical highly stable and unreactive, preventing it from initiating new oxidation chains. This termination of the radical chain reaction is the basis of its antioxidant effect.[4][5]

Experimental Protocols

To ensure scientific integrity and provide practical insights, the following are detailed protocols for the determination of key physicochemical properties of CAS 2082-79-3.

Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

This protocol outlines the determination of the melting point, a critical indicator of purity, using DSC.

1. Principle: Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. A phase transition, such as melting, results in an endothermic peak, the onset of which is taken as the melting point.[6][7][8]

2. Materials and Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum DSC pans and lids

-

Microbalance

-

CAS 2082-79-3 sample

-

Inert gas (Nitrogen)

3. Procedure:

- Sample Preparation: Accurately weigh 2-5 mg of the CAS 2082-79-3 powder into an aluminum DSC pan.[6]

- Encapsulation: Place the lid on the pan and crimp it to ensure a good seal. Prepare an empty, sealed aluminum pan to be used as a reference.

- Instrument Setup:

- Place the sample pan and the reference pan into the DSC cell.

- Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

- Thermal Program:

- Equilibrate the sample at 25°C.

- Ramp the temperature from 25°C to 80°C at a heating rate of 10°C/min.

- Data Analysis:

- Record the heat flow as a function of temperature.

- Determine the onset temperature of the endothermic melting peak. This temperature is the melting point.

dot graph "DSC_Workflow" { graph [rankdir="LR", size="7.6, 3", maxwidth="760px", label="DSC Melting Point Determination Workflow", labelloc="t", fontcolor="#202124"]; node [shape=box, style=rounded, fontcolor="#FFFFFF"]; edge [color="#5F6368"];

}

Workflow for DSC melting point analysis.

Protocol 2: Quantitative Determination of Solubility in Organic Solvents

This protocol provides a method for the quantitative determination of solubility using the isothermal saturation method.[9][10][11]

1. Principle: A saturated solution of the compound is prepared at a constant temperature. The concentration of the dissolved compound is then determined gravimetrically or by a suitable analytical technique like HPLC.

2. Materials and Equipment:

-

CAS 2082-79-3 sample

-

Selected organic solvent (e.g., Toluene)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Analytical balance

-

Syringe filters (0.45 µm PTFE)

-

HPLC system with UV detector (optional, for higher accuracy)

3. Procedure:

- Sample Preparation: Add an excess amount of CAS 2082-79-3 to a known volume of the solvent in a vial. Ensure there is undissolved solid present.

- Equilibration: Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 20°C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

- Sample Collection: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm PTFE filter to remove any suspended particles.

- Gravimetric Analysis:

- Accurately weigh an empty, dry vial.

- Transfer a known volume of the filtered saturated solution to the pre-weighed vial.

- Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

- Weigh the vial containing the dried residue.

- Calculation:

- Calculate the mass of the dissolved solid.

- Express the solubility in g/100g of solvent.

dot graph "Solubility_Workflow" { graph [rankdir="TB", size="6, 5", maxwidth="760px", label="Quantitative Solubility Determination Workflow", labelloc="t", fontcolor="#202124"]; node [shape=box, style=rounded, fontcolor="#FFFFFF"]; edge [color="#5F6368"];

}

Workflow for quantitative solubility analysis.

Protocol 3: Quantification in a Polymer Matrix by HPLC-UV

This protocol describes a method for extracting and quantifying CAS 2082-79-3 from a polyethylene matrix.[12][13][14]

1. Principle: The antioxidant is extracted from the polymer using a suitable solvent, and the concentration in the extract is determined by High-Performance Liquid Chromatography with UV detection.

2. Materials and Equipment:

-

Polyethylene sample containing CAS 2082-79-3

-

HPLC system with UV detector

-

C18 reverse-phase HPLC column

-

Solvents: Dichloromethane (for extraction), Acetonitrile, Water (for mobile phase)

-

Soxhlet extraction apparatus or ultrasonic bath

-

Rotary evaporator

-

Volumetric flasks

-

Syringe filters (0.45 µm PTFE)

3. Procedure:

- Extraction:

- Accurately weigh about 1-2 g of the polymer sample.

- Extract the antioxidant using dichloromethane in a Soxhlet apparatus for 6-8 hours, or by ultrasonication for 30 minutes (repeat 3 times).

- Sample Preparation:

- Collect the extract and evaporate the solvent using a rotary evaporator.

- Dissolve the residue in a known volume of acetonitrile (e.g., 10 mL).

- Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

- HPLC Analysis:

- Mobile Phase: Acetonitrile/Water gradient (e.g., starting with 80:20 and ramping to 100% Acetonitrile).

- Flow Rate: 1.0 mL/min.

- Injection Volume: 10 µL.

- Detection Wavelength: 275-280 nm.

- Quantification:

- Prepare a series of standard solutions of CAS 2082-79-3 in acetonitrile of known concentrations.

- Inject the standards to generate a calibration curve of peak area versus concentration.

- Inject the sample extract and determine the concentration from the calibration curve.

- Calculate the amount of antioxidant in the original polymer sample.

Conclusion

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS 2082-79-3) is a highly effective and versatile sterically hindered phenolic antioxidant. Its favorable physicochemical properties, including high thermal stability, low volatility, and good solubility in organic solvents, make it an indispensable additive in a wide range of polymeric materials. For scientists and researchers, a thorough understanding of these properties, coupled with robust analytical methodologies, is essential for its effective application and for ensuring the quality and stability of the end products. The experimental protocols provided in this guide offer a practical framework for the accurate characterization of this important compound.

References

-

OECD SIDS. (2006). SIDS INITIAL ASSESSMENT PROFILE for Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [Link]

-

Purdue University. (2019). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. [Link]

-

Scribd. (n.d.). DSC Sop. [Link]

-

OECD. (1981). Test No. 111: Hydrolysis as a Function of pH. In OECD Guidelines for the Testing of Chemicals, Section 1: Physical Chemical Properties. [Link]

-

Kennesaw State University. (n.d.). Differential Scanning Calorimetry Standard Operating Procedure. [Link]

-

Semantic Scholar. (n.d.). [PDF] Sterically Hindered Phenols as Antioxidant. [Link]

-

University of West Florida. (n.d.). Procedures for operation of the TA Instruments DSC. [Link]

-

The Organic Chemistry Tutor. (2024). Solubility test for Organic Compounds. [Link]

-

Frontiers in Nutrition. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. [Link]

-

MDPI. (2024). Improvement of Thermal Protection in Recycled Polyolefins through Hybrid Mesoporous Silica–Antioxidant Particles. [Link]

-

ResearchGate. (2020). (PDF) Sterically Hindered Phenols as Antioxidant. [Link]

-

National Institutes of Health. (2023). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. [Link]

-

Royal Society of Chemistry. (2020). Lamellae-controlled electrical properties of polyethylene – morphology, oxidation and effects of antioxidant on the DC conductivity. [Link]

-

OECD Existing Chemicals Database. (n.d.). COVER PAGE. [Link]

-

National Institutes of Health. (2014). Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds. [Link]

-

S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. [Link]

-

Analytice. (2021). Hydrolysis and function of PH according to OECD test no. 111. [Link]

-

Universidade de Lisboa. (n.d.). Enhancing the Thermal and Oxidative Stability of Recycled Polypropylene through Mesoporous Silica MCM-41 particles with additive. [Link]

-

Semantic Scholar. (1996). Simultaneous determination of antioxidants and ultraviolet stabilizers in polyethylene by HPLC. [Link]

-

E3S Web of Conferences. (2020). Selection of antioxidants to improve the thermal-oxidative stability of polyarylates. [Link]

-

ResearchGate. (2015). (PDF) HPLC Quantification of Thioether Antioxidants in Polyethylene after Dissolution of the Polymer under Pressure in an Aliphatic Solvent. [Link]

-

MATEC Web of Conferences. (2020). Rapid Determination of Antioxidant Irganox 1076 in Polyethylene. [Link]

-

National Institutes of Health. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

-

Wikipedia. (n.d.). Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. [Link]

-

Frontier-Lab. (n.d.). Determination of antioxidants (Irganox 1076 and Irganox 1010) in polyethylene using thermal desorption and reactive pyrolysis. [Link]

-

Agilent. (n.d.). Screening and Qualitative Identification of Antioxidant Polymer Additives by HPLC with UV/VIS and APCI-MS Detection Application. [Link]

Sources

- 1. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - Wikipedia [en.wikipedia.org]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 6. engineering.purdue.edu [engineering.purdue.edu]

- 7. scribd.com [scribd.com]

- 8. commons.ggc.edu [commons.ggc.edu]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Simultaneous determination of antioxidants and ultraviolet stabilizers in polyethylene by HPLC | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. matec-conferences.org [matec-conferences.org]

An In-Depth Technical Guide on the Core Mechanism of Action of Hindered Phenolic Antioxidants

Introduction: The Imperative of Combating Oxidative Degradation

Oxidative degradation is a ubiquitous and destructive process that affects a vast array of materials, from plastics and elastomers to pharmaceuticals and food products.[1][2] This complex series of chemical reactions, initiated by factors such as heat, light, and residual metal catalysts, leads to the generation of highly reactive species known as free radicals.[3][4] These radicals propagate a chain reaction that can cleave polymer backbones, alter chemical structures, and ultimately lead to a catastrophic loss of mechanical, physical, and aesthetic properties.[5][6]

Hindered phenolic antioxidants represent a cornerstone of stabilization technology, offering a robust defense against the ravages of oxidation. Their unique molecular architecture, characterized by a hydroxyl group (-OH) attached to a benzene ring and flanked by bulky alkyl groups, is the key to their exceptional efficacy.[1][3][4][5][6] This guide provides a comprehensive exploration of the intricate mechanisms through which these remarkable molecules function, offering insights for researchers, scientists, and drug development professionals seeking to leverage their protective capabilities.

The Core Mechanism: A Tale of Radical Scavenging

The primary role of a hindered phenolic antioxidant is to intercept and neutralize the free radicals that drive the oxidative chain reaction.[1][5][7] This is predominantly achieved through a process known as Hydrogen Atom Transfer (HAT) .[8][9][10][11][12][13]

Hydrogen Atom Transfer (HAT): The Primary Defense

The phenolic hydroxyl group is the active site of the antioxidant. The hydrogen atom of this group is readily donated to a highly reactive free radical (R• or ROO•), effectively neutralizing it and terminating the propagation of the oxidative chain.[1][3][4][5][6][10] This process can be represented by the following general reaction:

Ar-OH + R• → Ar-O• + RH

Where:

-

Ar-OH represents the hindered phenolic antioxidant.

-

R• is a reactive free radical.

-

Ar-O• is the resulting phenoxy radical.

-

RH is the neutralized molecule.

The genius of the hindered phenolic structure lies in the stability of the resulting phenoxy radical (Ar-O•). The bulky alkyl groups, typically tert-butyl groups, positioned ortho to the hydroxyl group, provide significant steric hindrance.[1][4] This steric shielding serves two critical purposes:

-

Stabilization of the Phenoxy Radical: The bulky groups prevent the phenoxy radical from easily reacting with other molecules and propagating new radical chains.[1] Furthermore, the unpaired electron on the oxygen atom is delocalized across the aromatic ring through resonance, further enhancing its stability.[5][6]

-

Prevention of Undesirable Side Reactions: The steric hindrance minimizes the likelihood of the phenoxy radical participating in detrimental side reactions that could lead to discoloration or the formation of other pro-degradant species.[1]

The following diagram illustrates the fundamental HAT mechanism:

Caption: Hydrogen Atom Transfer (HAT) Mechanism.

Secondary Mechanisms: A Deeper Dive

While HAT is the predominant mechanism, other pathways can contribute to the overall antioxidant activity of hindered phenols, particularly under specific conditions. These include Single Electron Transfer (SET) mechanisms.[8][9][11][12][13][14]

-

Single Electron Transfer Followed by Proton Transfer (SET-PT): In this mechanism, the phenolic antioxidant first donates an electron to the free radical, forming a radical cation and an anion. This is followed by the transfer of a proton from the antioxidant radical cation to the anion.

-

Sequential Proton Loss Electron Transfer (SPLET): This pathway is more relevant in polar solvents. The phenolic antioxidant first loses a proton to form a phenoxide anion, which then donates an electron to the free radical.

The prevalence of each mechanism is influenced by factors such as the structure of the antioxidant, the nature of the free radical, and the polarity of the surrounding medium.[12]

The following diagram illustrates these secondary mechanisms:

Caption: Secondary Antioxidant Mechanisms.

Factors Influencing Antioxidant Efficacy

The effectiveness of a hindered phenolic antioxidant is not solely determined by its core mechanism but is also influenced by a variety of structural and environmental factors.[15]

| Factor | Impact on Antioxidant Activity | Causality |

| Steric Hindrance | Crucial for Stability. Bulky groups (ortho to -OH) stabilize the phenoxy radical and prevent side reactions.[1] | The size and positioning of the alkyl groups dictate the degree of steric shielding, directly impacting the reactivity of the resulting phenoxy radical. |

| Electron-Donating Groups | Enhances Activity. Groups in the para position increase the electron density on the hydroxyl group, facilitating hydrogen donation.[16] | By increasing the electron density, these groups weaken the O-H bond, lowering the energy required for hydrogen atom abstraction. |

| Molecular Weight | Impacts Volatility and Compatibility. Higher molecular weight antioxidants exhibit lower volatility and better resistance to extraction. | Larger molecules are less likely to migrate out of the polymer matrix, ensuring long-term protection. |

| Synergism | Enhanced Performance. Combinations with other types of antioxidants, such as phosphites or thioesters, can provide a synergistic effect.[5][7] | Hindered phenols are primary antioxidants that scavenge radicals, while secondary antioxidants like phosphites decompose hydroperoxides, which are precursors to radical formation. This dual-action approach is highly effective. |

Regeneration of Hindered Phenolic Antioxidants

An important aspect of antioxidant chemistry is the potential for regeneration. The "spent" phenoxy radical can, in some systems, be regenerated back to the active phenolic form by a co-antioxidant, such as ascorbate (Vitamin C) or α-tocopherol (Vitamin E).[3][4][17][18][19] This process allows a single antioxidant molecule to neutralize multiple free radicals, significantly extending its protective capacity.[3][4] The hierarchy of this regeneration is often dictated by the reduction potentials of the antioxidants involved.[17][18]

Experimental Evaluation of Antioxidant Activity

The efficacy of hindered phenolic antioxidants is quantified through various analytical techniques. These methods are crucial for quality control, formulation development, and fundamental research.

DPPH Radical Scavenging Assay

This is a common and rapid spectrophotometric method to assess antioxidant activity.[20][21][22]

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of a hydrogen-donating antioxidant, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at approximately 517 nm is proportional to the radical scavenging activity of the antioxidant.[20][22]

Experimental Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[21] The solution should be freshly prepared and protected from light.[21]

-

Sample Preparation: The hindered phenolic antioxidant is dissolved in the same solvent to create a series of concentrations.

-

Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the antioxidant solution. A control sample containing only the solvent and DPPH is also prepared.[21]

-

Incubation: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes) to allow the reaction to reach completion.[21]

-

Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[21]

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:[20]

% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

Where:

-

A_control is the absorbance of the control.

-

A_sample is the absorbance of the sample.

-

The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Caption: DPPH Radical Scavenging Assay Workflow.

Oxidative Induction Time (OIT)

The OIT test is a standardized method used to determine the thermal stability of a material in an oxidative atmosphere.[23][24] It is particularly useful for evaluating the effectiveness of antioxidants in polymers.[23]

Principle: A sample is heated to a specific isothermal temperature in an inert atmosphere (e.g., nitrogen). Then, the atmosphere is switched to an oxidizing one (e.g., oxygen or air). The time from the introduction of the oxidizing atmosphere until the onset of the exothermic oxidation of the sample is measured.[23][25][26] A longer OIT indicates greater resistance to oxidation and, therefore, a more effective antioxidant system.[25][26]

Experimental Protocol (Isothermal OIT):

-

Sample Preparation: A small, uniform sample of the material containing the antioxidant is placed in a differential scanning calorimetry (DSC) pan.

-

Heating: The sample is heated in the DSC under a nitrogen atmosphere to the desired isothermal test temperature (e.g., 200°C).[23]

-

Atmosphere Switch: Once the isothermal temperature is reached and stabilized, the gas is switched from nitrogen to oxygen.[23]

-

Data Acquisition: The DSC monitors the heat flow from the sample as a function of time.

-

Determination of OIT: The OIT is the time elapsed from the switch to the oxygen atmosphere to the onset of the exothermic peak, which signifies the beginning of oxidation.[25][26]

Caption: Oxidative Induction Time (OIT) Test Workflow.

Conclusion: A Versatile and Indispensable Tool

Hindered phenolic antioxidants are a testament to the power of elegant molecular design. Their ability to efficiently and safely neutralize destructive free radicals through a primary hydrogen atom transfer mechanism, coupled with the stability of the resulting phenoxy radical, makes them indispensable for the protection of a wide range of materials. Understanding the nuances of their mechanism of action, the factors that influence their efficacy, and the methods for their evaluation is paramount for scientists and researchers seeking to mitigate oxidative degradation and enhance the longevity and performance of their products. The continued exploration of their synergistic interactions and regenerative capabilities will undoubtedly pave the way for even more advanced and sustainable stabilization technologies in the future.

References

-

Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. [Link]

-

Jørgensen, L. V., et al. (1999). Regeneration of phenolic antioxidants from phenoxyl radicals: an ESR and electrochemical study of antioxidant hierarchy. Free Radical Biology and Medicine, 26(5-6), 646-658. [Link]

-

Shahidi, F., & Ambigaipalan, P. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. Journal of Food Biochemistry, 44(9), e13394. [Link]

-

Klein, E., et al. (2007). Mechanistic aspects of hydrogen abstraction for phenolic antioxidants. Electronic structure and topological electron density analysis. Organic & Biomolecular Chemistry, 5(16), 2613-2620. [Link]

-

Jørgensen, L. V., et al. (1999). Regeneration of phenolic antioxidants from phenoxyl radicals. Methods in Enzymology, 299, 329-346. [Link]

-

Vinati Organics. (2024, July 10). Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Mechanism and Benefits of Hindered Phenol Antioxidants in Industrial Applications. [Link]

-

Stabilization Technologies. (2019, June 9). Transformation of Hindered Phenolic Antioxidants. [Link]

-

Kschonsek, K., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Antioxidants, 11(4), 711. [Link]

-

Weng, X. C., & Huang, Y. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. Grasas y Aceites, 65(4), e051. [Link]

-

Valgimigli, L., & Pratt, D. A. (2015). Essential Oils as Antioxidants: Mechanistic Insights from Radical Scavenging to Redox Signaling. Antioxidants, 4(3), 594-629. [Link]

-

Vinati Organics. (2024, July 10). Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. [Link]

-

Liu, Y., et al. (2022). The antioxidant mechanism of hindered phenolic antioxidants bonded with para bridge groups in PA6. Polymers, 14(19), 4153. [Link]

-

Amfine. (n.d.). Hindered Phenols. [Link]

-

ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]

-

Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX, 9, 101725. [Link]

-

Pérez-González, A., et al. (2021). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 26(16), 4886. [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]

-

Leopoldini, M., et al. (2004). Antioxidant Properties of Phenolic Compounds: H-Atom versus Electron Transfer Mechanism. The Journal of Physical Chemistry A, 108(24), 4916-4922. [Link]

-

ResearchGate. (n.d.). Scheme 1. Antioxidant mechanism of phenolic compounds: (A) Single.... [Link]

-

Sgourou, E., et al. (2024). Hybrids of Gallic Acid@SiO2 and {Hyaluronic-Acid Counterpats}@SiO2 against Hydroxyl ( OH) Radicals Studied by EPR: A Comparative Study vs Their Antioxidant Hydrogen Atom Transfer Activity. Langmuir. [Link]

-

Moosavi, F., et al. (2017). Polyphenolic Antioxidants and Neuronal Regeneration. Basic and Clinical Neuroscience, 8(2), 81-90. [Link]

-

Fujimoto, T., & Gotoh, H. (2023). Kinetic and thermodynamic evaluation of antioxidant reactions: factors influencing the radical scavenging properties of phenolic compounds in foods. Food & Function, 14(1), 18-30. [Link]

-

Ohkatsu, Y., & Suzuki, F. (2011). Synergism between Phenolic Antioxidants in Autoxidation. Journal of the Japan Petroleum Institute, 54(1), 22-29. [Link]

-

Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. [Link]

-

Jørgensen, L. V., et al. (1999). Regeneration of phenolic antioxidants from phenoxyl radicals: an ESR and electrochemical study of antioxidant hierarchy. Free Radical Biology and Medicine, 26(5-6), 646-658. [Link]

-

Weng, X. C., & Huang, Y. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. Grasas y Aceites, 65(4), e051. [Link]

-

Fujian Disheng Technology Co., Ltd. (2022, November 6). Hindered phenolic antioxidants for polymer protection. [Link]

-

Mankar, V., & Chhavi. (2018). Sterically Hindered Phenols as Antioxidant. International Journal of Pharmaceutical Sciences and Research, 9(10), 4069-4077. [Link]

-

Chi, S., et al. (2014). Use Oxidative Induction Time to Evaluate Antioxidants in Polyethylene Clay Nanocomposite. Journal of Materials in Civil Engineering, 26(10), 04014074. [Link]

-

Leopoldini, M., et al. (2004). Antioxidant Properties of Phenolic Compounds: H-Atom versus Electron Transfer Mechanism. The Journal of Physical Chemistry A, 108(24), 4916-4922. [Link]

-

Linseis. (n.d.). Oxidation induction time and temperature. [Link]

-

Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO. [Link]

-

Wikipedia. (n.d.). Oxidative-induction time. [Link]

-

Mettler Toledo. (n.d.). A Guide to the Determination of Oxidation Induction Time. [Link]

-

Li, J., et al. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Polymers, 16(15), 2056. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]

- 3. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]

- 4. vinatiorganics.com [vinatiorganics.com]

- 5. partinchem.com [partinchem.com]

- 6. dishengchemchina.com [dishengchemchina.com]

- 7. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]

- 8. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Mechanistic aspects of hydrogen abstraction for phenolic antioxidants. Electronic structure and topological electron density analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. Regeneration of phenolic antioxidants from phenoxyl radicals: an ESR and electrochemical study of antioxidant hierarchy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. acmeresearchlabs.in [acmeresearchlabs.in]

- 22. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. measurlabs.com [measurlabs.com]

- 24. Oxidative-induction time - Wikipedia [en.wikipedia.org]

- 25. linseis.com [linseis.com]

- 26. mt.com [mt.com]

An In-depth Technical Guide to Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate

Abstract

Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, commercially known as Antioxidant 1135 or Irganox 1135, is a high-performance, sterically hindered phenolic antioxidant.[1][2] Its molecular design confers low volatility, excellent compatibility with a wide range of organic substrates, and high resistance to extraction, making it an indispensable stabilizer in demanding applications.[1][2] This guide provides a comprehensive technical overview of its molecular structure, mechanism of action, physicochemical properties, synthesis, and key applications, grounded in authoritative scientific principles for the advanced professional.

Chemical Identity and Nomenclature

A precise understanding of a compound begins with its unambiguous identification.

| Identifier | Value |

| Systematic IUPAC Name | Octyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate |

| Common Trade Names | Antioxidant 1135 (AO-1135), Irganox 1135, Evernox 1135[1][3] |

| CAS Number | 125643-61-0[4] |

| Molecular Formula | C₂₅H₄₂O₃[3] |

| Molecular Weight | 390.6 g/mol [3][5] |

| EINECS Number | 406-040-9[1] |

Note: The CAS number 125643-61-0 refers specifically to the C7-C9 branched alkyl esters, with the octyl ester being a primary component. For clarity, this guide focuses on the octyl (C8) variant.

Molecular Structure and Rationale

The efficacy of this antioxidant is a direct consequence of its unique molecular architecture. The structure consists of three key functional regions: a sterically hindered phenol, a flexible propionate linker, and a lipophilic octyl ester group.

-

Sterically Hindered Phenol Core: The hydroxyl (-OH) group on the phenyl ring is the active site for antioxidant activity. It is flanked by two bulky tertiary-butyl groups in the ortho positions (positions 3 and 5). This steric hindrance is a critical design feature. It enhances the stability of the phenoxy radical formed after hydrogen donation, preventing it from initiating new degradation chains, a common failure point for less-hindered phenols.[6][7]

-

Propionate Linker: The flexible ethyl (-CH₂CH₂-) chain of the hydrocinnamate moiety provides rotational freedom, allowing the active phenolic group to orient itself effectively to intercept free radicals within a polymer matrix or other organic media.

-

Octyl Ester Group: The long C8 alkyl chain (octyl group) imparts significant lipophilicity (hydrophobicity).[7] This ensures excellent solubility and compatibility in non-polar substrates like polyolefins (polyethylene, polypropylene), rubbers, and lubricants, preventing the antioxidant from leaching or blooming to the surface.[8][9]

Physicochemical Properties

The physical properties of the compound dictate its handling, processing, and performance characteristics. It is typically supplied as a colorless to pale yellow liquid.[1][3]

| Property | Value | Source(s) |

| Appearance | Colorless to slightly yellow liquid | [1][3] |

| Boiling Point | 343-370.65 °C (at 101,325 Pa) | |

| Density | 0.96 - 0.99 g/cm³ | |

| Flash Point | > 150 °C | |

| Viscosity | 95 – 150 cSt (at 40 °C) | [5] |

| Water Solubility | 30-121 µg/L (at 20 °C) | [1] |

| Solubility in Organic Solvents | Highly soluble in various mediums; excellent compatibility. | [10] |

The low volatility, evidenced by the high boiling point, is crucial for maintaining stability during high-temperature processing of polymers.[2][5]

Mechanism of Action: Radical Scavenging

As a primary antioxidant, this compound functions as a radical scavenger, interrupting the auto-oxidation cycle of organic materials.[11][12] This process is fundamental to preventing the degradation of polymers, which leads to undesirable effects like discoloration, loss of mechanical strength, and cracking.[13]

The core mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a highly reactive peroxy radical (ROO•), which is formed during the oxidation process.[13][14]

-

Initiation: A polymer radical (R•) is formed due to heat, light, or stress.

-

Propagation: The polymer radical reacts with oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen from another polymer chain, creating a hydroperoxide (ROOH) and a new polymer radical, propagating a destructive chain reaction.

-

Intervention (Termination): The hindered phenolic antioxidant (ArOH) intervenes by donating its hydroxyl hydrogen to the peroxy radical. This neutralizes the radical, converting it into a stable hydroperoxide (ROOH), and forms a resonance-stabilized phenoxy radical (ArO•).[6][11]

The resulting phenoxy radical is sterically hindered and resonance-stabilized, making it insufficiently reactive to initiate further oxidation, thus terminating the chain reaction.[11][14]

Caption: Antioxidant intervention in the polymer auto-oxidation cycle.

For comprehensive stabilization, hindered phenols are often used synergistically with secondary antioxidants, such as phosphites or thioesters, which function by decomposing hydroperoxides (ROOH) into non-radical, stable products.[9][13]

Synthesis Protocol and Workflow

The synthesis of this compound is typically achieved via a Fischer-Speier esterification reaction. This involves the acid-catalyzed reaction between 3,5-di-tert-butyl-4-hydroxy-hydrocinnamic acid and octanol.

Experimental Protocol: Acid-Catalyzed Esterification

-

Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, charge 3,5-di-tert-butyl-4-hydroxy-hydrocinnamic acid (1.0 eq), n-octanol (1.2 eq), and a suitable solvent such as toluene (approx. 2 mL per gram of acid).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid (0.02-0.05 eq). Rationale: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Azeotropic Reflux: Heat the reaction mixture to reflux. The water produced during the esterification is removed azeotropically with toluene and collected in the Dean-Stark trap. Rationale: Continuous removal of water shifts the reaction equilibrium towards the product side, driving the reaction to completion in accordance with Le Châtelier's principle.

-

Reaction Monitoring: Monitor the progress of the reaction by tracking the amount of water collected or by using thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene. The crude product can be purified further by vacuum distillation or column chromatography to yield the final product as a clear, viscous liquid.

Caption: General workflow for the synthesis of the target antioxidant.

Industrial Applications

The unique combination of high-performance stabilization, low volatility, and excellent compatibility makes this antioxidant a preferred choice in numerous industries.[15][16]

-

Polymers and Plastics: It is widely used to stabilize a variety of polymers including polyethylene (PE), polypropylene (PP), polyvinyl chloride (PVC), polystyrene (PS), and acrylonitrile butadiene styrene (ABS).[11][17] It protects the material during high-temperature melt processing and extends the product's service life by preventing long-term thermal degradation.[12]

-

Polyurethanes: It is particularly effective as an anti-scorch and anti-yellowing agent in the production of flexible polyurethane foams, preventing peroxide formation in the polyol precursors and protecting against degradation during the exothermic foaming process.[2] This is critical for applications in automotive interiors, furniture, and textiles to prevent fogging and staining.[2]

-

Adhesives and Sealants: The antioxidant ensures that adhesives and sealants maintain their bonding properties and structural integrity over time by preventing oxidative degradation.[16][18]

-

Lubricants and Oils: It is used as a stabilizer in synthetic lubricants, fats, and oils to prevent oxidation, which can lead to increased viscosity, sludge formation, and reduced performance.[9]

-

Coatings: In powder and coil coatings, it can prevent thermally induced oxidation during the baking cycle, reducing discoloration.[19]

The typical dosage level is generally between 0.02% and 0.5% by weight, depending on the substrate and performance requirements.[17][20]

Conclusion

This compound is a sophisticated and highly effective primary antioxidant. Its molecular structure is intelligently designed to provide potent radical scavenging activity, while the steric hindrance ensures the resulting phenoxy radical is stable and non-propagating. The lipophilic ester chain guarantees its retention and compatibility within a wide array of organic materials. For researchers and professionals in material science and drug development, a thorough understanding of this molecule's structure-function relationship is key to leveraging its stabilizing properties for creating durable, high-quality, and long-lasting products.

References

- MFCI CO.,LTD. (2023, October 26). Antioxidant 1076 in industrial applications.

- Wellt Chemicals. (2024, January 16). Antioxidant 1076: Elevate Your Products with Superior Stability and Brilliance.

- Akrochem Corporation. ANTIOXIDANT 1076.

- Wellt Chemicals. (2024, January 5). Irganox 1076 Antioxidant: Your Complete Guide in 2024.

- Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers.

- IntechOpen. Phenolic antioxidants.

- Tintoll. Hindered Phenol Antioxidant HPAO.

- Amfine. Hindered Phenols | Antioxidants for Plastics.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Hindered Phenolic Antioxidants in Modern Material Science.

- BASF. (2019, February 2). Irganox® 1076.

- CymitQuimica. CAS 125643-61-0: Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl).

- SC Chem. 125643-61-0.

- ChemicalBook. Antioxidant 1135 CAS#: 125643-61-0.

- ChemicalBook. Antioxidant 1135 | 125643-61-0.

- Vinati Organics. Antioxidant 1135 (Veenox 1135), CAS 125643-61-0.

- Benchchem. This compound | 125643-61-0.

- PubChem. Octadecyl DI-tert-butyl-4-hydroxyhydrocinnamate.

- Sigma-Aldrich. This compound.

- Alfa Chemistry. CAS 125643-61-0 this compound.

- LookChem. Cas 125643-61-0, this compound.

- Tintoll. This compound CAS No. 125643-61-0.

- Wuhan Rison Trading Co.,Ltd. This compound.

- Apollo Scientific. 125643-61-0 Cas No. | Octyl-3,5-di-tert-butyl-4-hydroxyhydrocinnamate.

- Alfa Chemistry. This compound.

- CookeChem. This compound, ≥98%, 125643-61-0.

- Wikipedia. Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate).

- Fisher Scientific. AARON CHEMICALS LLC this compound.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Antioxidant 1135 | 125643-61-0 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]

- 5. Antioxidant 1135 (Veenox 1135), CAS 125643-61-0 | Vinati Organics [vinatiorganics.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 125643-61-0 | Benchchem [benchchem.com]

- 8. CAS 125643-61-0: Benzenepropanoic acid, 3,5-bis(1,1-dimeth… [cymitquimica.com]

- 9. This compound CAS No. 125643-61-0 | Tintoll [uvabsorber.com]

- 10. scchem.com [scchem.com]

- 11. partinchem.com [partinchem.com]

- 12. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]

- 13. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]

- 14. vurup.sk [vurup.sk]

- 15. uvabsorbers.com [uvabsorbers.com]

- 16. longchangchemical.com [longchangchemical.com]

- 17. akrochem.com [akrochem.com]

- 18. welltchemicals.com [welltchemicals.com]

- 19. download.basf.com [download.basf.com]

- 20. This compound , ≥98% , 125643-61-0 - CookeChem [cookechem.com]

"thermal stability of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate"

An In-depth Technical Guide to the Thermal Stability of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxy-hydrocinnamate)

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxy-hydrocinnamate), a high molecular weight, sterically hindered phenolic antioxidant. Widely known by trade names such as Irganox® 1076, this compound is critical for preventing thermo-oxidative degradation in a vast range of organic polymers during high-temperature processing and long-term service.[1][2] This document elucidates its mechanism of action, details its thermal decomposition profile through thermogravimetric and calorimetric data, outlines authoritative testing methodologies, and explores the chemical pathways of its degradation. The content is intended for researchers, polymer scientists, and formulation chemists engaged in material science and drug development who require a deep understanding of antioxidant performance and stability.

Introduction: Chemical Identity and Antioxidant Function

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxy-hydrocinnamate) (CAS No. 2082-79-3) is a primary antioxidant belonging to the hindered phenol class.[3] Its molecular structure, featuring a bulky octadecyl (C18) tail and a sterically hindered phenolic group, imparts low volatility and excellent compatibility with non-polar substrates like polyolefins, making it highly resistant to extraction.[2][4]

The primary function of a hindered phenolic antioxidant is to interrupt the free-radical chain reaction of autoxidation.[5] During thermal processing or environmental exposure, polymer chains (P-H) can form alkyl radicals (P•). These react rapidly with oxygen to form peroxyl radicals (POO•), which then propagate the degradation cascade by abstracting hydrogen from other polymer chains. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxy-hydrocinnamate) intervenes by donating the hydrogen atom from its hydroxyl group to the peroxyl radical, effectively neutralizing it. This process forms a stable, resonance-delocalized phenoxy radical that is too sterically hindered and low in energy to initiate further oxidation, thus terminating the chain reaction.[4][6]

Its high molecular weight (530.86 g/mol ) and low volatility are crucial for its efficacy, ensuring it remains within the polymer matrix during high-temperature extrusion and molding processes, which can range from 150-320 °C.[2]

Note on Nomenclature: While the topic specifies "Octyl," the most prevalent and extensively documented antioxidant of this class is the Octadecyl ester (Irganox 1076). A related compound, Irganox 1135 (CAS No. 125643-61-0), uses a C7-C9 branched alkyl ("octyl") ester. This guide focuses on the octadecyl variant due to the wealth of available technical data.

Thermal Decomposition Profile

The thermal stability of an antioxidant is paramount as it must survive the processing temperatures of the host polymer to provide protection. The primary techniques for evaluating this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It precisely identifies the temperature at which the compound begins to volatilize or decompose. For Octadecyl 3-(3,5-di-tert-butyl-4-hydroxy-hydrocinnamate), the onset of significant weight loss indicates its upper service temperature limit.

| Parameter | Value (°C) | Atmosphere | Heating Rate | Source |

| Temperature at 1% Weight Loss | 230 | Air | 20 °C/min | [7] |

| Temperature at 10% Weight Loss | 288 | Air | 20 °C/min | [7] |

| Melting Range | 50 - 55 | N/A | N/A | [7] |

These data demonstrate that the antioxidant possesses high thermal stability, with minimal weight loss well into the typical processing window for many commodity plastics.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. For antioxidants, a key DSC-based method is the determination of the Oxidative Induction Time (OIT) . OIT is a measure of the material's resistance to oxidation under accelerated conditions (high temperature and an oxygen atmosphere).[1] The test holds the sample at an isothermal temperature in an inert atmosphere, then switches to an oxygen atmosphere. The time elapsed until the onset of the exothermic oxidation peak is the OIT. A longer OIT signifies a higher level of stabilization. While specific OIT values depend heavily on the polymer matrix, the principle is a cornerstone for evaluating antioxidant efficacy.[8]

Mechanism of Thermal Degradation

The degradation of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxy-hydrocinnamate) is not a simple unzipping reaction but a complex series of chemical transformations dependent on temperature and atmosphere.

-

At Moderate Temperatures (~180 °C): In an oxidative environment, the initial antioxidant action leads to the formation of transformation products. Studies have identified the formation of cinnamate derivatives and various dimeric oxidation products.[8]

-

At High Temperatures (~250 °C): As thermal energy increases, more significant fragmentation occurs. A key degradation pathway is dealkylation , where the bulky tert-butyl groups are cleaved from the phenolic ring.[8][9]

-

Ester Bond Cleavage: While stable against simple hydrolysis, the ester linkage can be cleaved under severe thermal or biological conditions, yielding 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionic acid and 1-octadecanol.[10][11]

-

Quinone Formation: Further oxidation of the phenolic ring can lead to the formation of colored species like 2,6-di-tert-butyl-p-benzoquinone, which can contribute to polymer discoloration.[9]

The following diagram illustrates the primary pathways of thermal-oxidative transformation.

Protocol: Oxidative Induction Time (OIT) by DSC

This protocol follows the principles of ASTM D3895, "Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry". [8]While the standard is for polyolefins, the methodology is widely adapted for evaluating antioxidants blended into a polymer matrix.

-

Objective: To quantify the effectiveness of the antioxidant in delaying the onset of oxidation in a polymer matrix at an elevated isothermal temperature.

-

Apparatus: A calibrated Differential Scanning Calorimeter (DSC) capable of precise temperature control and automated gas switching.

-

Methodology:

-

Instrument Calibration: Calibrate the DSC for temperature and heat flow using a certified indium standard.

-

Sample Preparation: Place a small sample (5-10 mg) of the polymer stabilized with a known concentration of the antioxidant into an open aluminum DSC pan.

-

Initial Heating: Place the sample in the DSC cell. Heat the sample under a nitrogen atmosphere (50 mL/min) to a temperature above the polymer's melting point but below the antioxidant's decomposition temperature (e.g., 200 °C for polyethylene). [3]This ensures the sample is a homogenous melt and erases any prior thermal history.

-

Isothermal Hold (Inert): Hold the sample at the isothermal test temperature (e.g., 200 °C) under nitrogen for 5 minutes to allow for thermal equilibrium. [3] 5. Gas Switch & Data Acquisition: While maintaining the isothermal temperature, switch the purge gas from nitrogen to pure oxygen at the same flow rate (50 mL/min). This is time zero (t=0) for the OIT measurement. [1][3] 6. Data Analysis: Continue recording the heat flow signal until a sharp exothermic deviation from the baseline is observed. The OIT is the time from the initial switch to oxygen (t=0) to the onset of this exothermic peak, determined by the tangent intersection method. [3]

-

Conclusion

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxy-hydrocinnamate) demonstrates excellent thermal stability, making it a highly effective stabilizer for organic polymers subjected to demanding processing conditions. Thermogravimetric analysis confirms its integrity up to temperatures exceeding 230 °C. [7]Its mechanism of action as a primary radical scavenger, coupled with its low volatility, provides robust long-term protection against thermo-oxidative degradation. Understanding its specific decomposition pathways—which are temperature-dependent and can involve dealkylation and oxidation to various byproducts—is crucial for predicting its performance, managing potential discoloration, and ensuring the longevity of the final stabilized material. The standardized TGA and DSC methodologies presented herein provide a reliable framework for the quantitative assessment of its stability and efficacy.

References

-

ASTM International. (2023). Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry (Standard No. D3895-23). Retrieved from [Link] [8][12]2. ASTM International. (2020). Standard Test Method for Compositional Analysis by Thermogravimetry (Standard No. E1131-20). Retrieved from [Link] [9][10][11]3. BASF. (2019, July). Technical Data Sheet: Irganox® 1076. Retrieved from [Link] [7]4. Gedde, U. W., & Hedenqvist, M. S. (2019). Fundamental Polymer Science. Springer International Publishing. (URL: Not available in search results)

Sources

- 1. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 2. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - Wikipedia [en.wikipedia.org]

- 3. polivinilplastik.com [polivinilplastik.com]

- 4. welltchemicals.com [welltchemicals.com]

- 5. specialchem.com [specialchem.com]

- 6. specialchem.com [specialchem.com]

- 7. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 12. Experimental Study on the Decomposition of Antioxidants and Interactions with Polypropylene Waste During Their Deconstruction - Blacklight [etda.libraries.psu.edu]

An In-depth Technical Guide on the Antioxidant Activity of Tert-Butylated Phenols

This guide provides a comprehensive exploration of the antioxidant activity of tert-butylated phenols, designed for researchers, scientists, and drug development professionals. It delves into the core mechanisms, structure-activity relationships, and robust methodologies for evaluating the efficacy of this critical class of synthetic antioxidants.

The Landscape of Oxidative Stress and the Imperative for Antioxidants

Oxidative stress is a physiological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates or repair the resulting damage.[1] ROS, such as superoxide anions, hydroxyl radicals, and hydrogen peroxide, are natural byproducts of cellular metabolism.[2] While they play a role in cellular signaling, their overabundance can lead to indiscriminate damage to lipids, proteins, and nucleic acids, contributing to the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[1][2]

Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.[3] They function through various mechanisms, primarily by donating a hydrogen atom to a free radical, thereby neutralizing it.[2][4] The imperative for effective antioxidants in the pharmaceutical and food industries is clear: to prevent the oxidative degradation that compromises the stability, efficacy, and safety of products.[3][5]

The Chemistry of Tert-Butylated Phenols as Antioxidants

Tert-butylated phenols, such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA), are synthetic antioxidants widely utilized for their efficacy in inhibiting free radical-mediated oxidation.[5][6][7] Their fundamental structure consists of a phenol ring substituted with one or more bulky tert-butyl groups.[8]

Mechanism of Action: A Tale of Hydrogen Donation and Radical Stabilization

The primary antioxidant mechanism of tert-butylated phenols is as chain-breaking free radical scavengers.[[“]][[“]][11] This process can be broken down into two critical steps:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl (-OH) group donates its hydrogen atom to a highly reactive free radical (R•), such as a peroxyl radical (ROO•), neutralizing it and terminating the oxidative chain reaction.[6][[“]][11]

-

Formation of a Stabilized Phenoxy Radical: Upon donating the hydrogen atom, the phenolic antioxidant is converted into a phenoxy radical (ArO•). The efficacy of a phenolic antioxidant is heavily dependent on the stability of this resulting radical.[6]

The unique structure of tert-butylated phenols plays a crucial role in the stability of the phenoxy radical. The bulky tert-butyl groups, typically positioned ortho to the hydroxyl group, provide significant steric hindrance.[8][12] This steric hindrance prevents the phenoxy radical from participating in further oxidative reactions.[12] Additionally, the unpaired electron on the oxygen atom can be delocalized across the aromatic ring through resonance, further enhancing its stability.[6]

Caption: Antioxidant mechanism of tert-butylated phenols.

Structure-Activity Relationships

The antioxidant activity of tert-butylated phenols is not uniform and is dictated by the number and position of the tert-butyl groups on the phenol ring.[13]

-

Role of the Hydroxyl Group: The phenolic hydroxyl group is the primary functional group responsible for donating a hydrogen atom to neutralize free radicals.[8]

-

Steric Hindrance: The presence of bulky tert-butyl groups, particularly at the ortho positions (2 and 6), provides steric hindrance that enhances the stability of the phenoxy radical formed after hydrogen donation.[8][12][14] This steric shielding prevents the radical from propagating the oxidative chain reaction.

-

Electron-Donating Effect: The tert-butyl group is an electron-donating group, which increases the electron density on the aromatic ring and the hydroxyl group, facilitating the donation of the hydrogen atom.[8]